molecular formula C11H16N2O3S B2513901 Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate CAS No. 58350-48-4

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate

Cat. No. B2513901
CAS RN: 58350-48-4
M. Wt: 256.32
InChI Key: PEMSACPPFJSKAG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C11H16N2O3S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring .


Molecular Structure Analysis

The molecular weight of Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is 256.32 . The compound contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate is a solid at room temperature with a melting point of 101.5-102.0 °C . It has a molecular weight of 256.32 .

Scientific Research Applications

Chemical Reactivity and Synthesis

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has been studied in various chemical reactions and synthesis processes. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases like potassium tert-butylate or potassium carbonate results in the formation of different derivatives, such as 4-methylsulfanylethynylfuran and thioamides of furylacetic acid (Remizov, Pevzner, & Petrov, 2019).

Antibacterial Activity

Compounds structurally similar to ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, like 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, have been synthesized and evaluated for their antibacterial activity. These studies involve understanding the kinetic characteristics of the reactions and the antimicrobial activity of the resulting products (Markovich et al., 2014).

Anti-Proliferative Screening

There has been research on the synthesis of new thiazole compounds, including variants of ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, to assess their anticancer activity against breast cancer cells. Such studies provide insights into the potential therapeutic applications of these compounds in oncology (Sonar et al., 2020).

Corrosion Inhibition

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate has also been studied for its corrosion inhibition efficiency, particularly in preventing the corrosion of alloys in acidic media. This application is significant in materials science and engineering for protecting metal surfaces (Raviprabha & Bhat, 2019).

Future Directions

Thiazole derivatives, such as Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate, continue to be an area of interest in medicinal chemistry due to their diverse biological activities . Future research may focus on exploring these activities further and developing new drugs and biologically active agents based on the thiazole scaffold .

properties

IUPAC Name

ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-3-16-10(14)9-8(2)12-11(17-9)13-4-6-15-7-5-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMSACPPFJSKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-morpholin-4-yl-1,3-thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

In a 100 mL round bottomed flask, to a solution of butanoic acid, 2-chloro-3-oxo-, ethyl ester (11.2 g, 68.4 mmol) in isopropyl alcohol (250 mL, 3300 mmol) was added morpholine-4-carbothioicacidamide (10.0 g, 68.4 mmol). The mixture was stirred at reflux for 1 hour, and then stirred at room temperature for 3 days. Volatiles were removed in vacuo, and the resulting residue was dissolved in ethyl acetate and diluted with saturated, aqueous sodium bicarbonate. The mixture was transferred to a separatory funnel, the layers were separated, and the organic layer dried with Na2SO4, filtered and concentrated in vacuo. The crude product was dissolved in DCM, adsorbed onto silica gel, and purified via column chromatography (120 g Isco column, gradient elution, 0-100% EtOAc/hexanes) to afford ethyl 4-methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate (14.51 g, yield for 2 steps, 82%). LC/MS: (FA) ES+ 257, 259; 1H NMR (400 MHz, CDCl3) δ 4.26 (dd, J=7.1, 7.1, 2H), 3.87-3.67 (m, 4H), 3.59-3.42 (m, 4H), 2.55 (s, 3H), 1.33 (dd, J=7.1, 7.1, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

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